Aceco

Description

ACECO is a fourth-generation family-owned company established in 1936, operating across industries such as gantry cranes, aerospace material handling equipment, and modular data centers . The company emphasizes core values like Trustworthiness, Commitment, Dependability, Proactivity, and Exceptional Service . Key financial metrics (2018–2022) include:

- Revenue: Steady growth, with figures reported in market analyses .

- Product Sales: Consistent performance in sectors like demolition services and industrial equipment .

- Market Share: Notable presence in the gantry crane and aerospace logistics sectors, competing with global players .

This compound’s operational philosophy focuses on long-term partnerships, safety, and exceeding client expectations through tailored solutions .

Properties

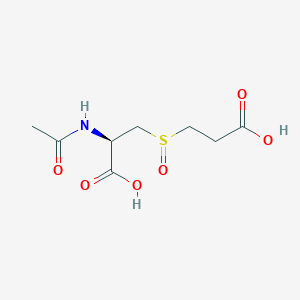

CAS No. |

115473-37-5 |

|---|---|

Molecular Formula |

C8H13NO6S |

Molecular Weight |

251.26 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-(2-carboxyethylsulfinyl)propanoic acid |

InChI |

InChI=1S/C8H13NO6S/c1-5(10)9-6(8(13)14)4-16(15)3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-,16?/m0/s1 |

InChI Key |

MIANMZBSGSPFQC-AIUXZDRISA-N |

SMILES |

CC(=O)NC(CS(=O)CCC(=O)O)C(=O)O |

Isomeric SMILES |

CC(=O)N[C@@H](CS(=O)CCC(=O)O)C(=O)O |

Canonical SMILES |

CC(=O)NC(CS(=O)CCC(=O)O)C(=O)O |

Synonyms |

ACECO N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide, (R)-isomer N-acetyl-S-(2-carboxyethyl)cysteine sulfoxide, (S)-isome |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Entities

ACECO’s competitors vary by industry. Below is a detailed comparison based on market reports and financial

Gantry Crane Industry

Competitors: Demag , Nantong COSCO Heavy Industry

Key Differences :

Aerospace Material Handling Equipment

Competitors: Gorbel , Konecranes

Key Insights :

Research Findings and SWOT Analysis

This compound’s Strengths:

Weaknesses:

- Limited Global Presence: Smaller market share compared to multinational rivals like Demag .

- Technology Adoption: Slower integration of IoT compared to Konecranes .

Opportunities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.